
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide, also known as NDI-031301, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoindolinones and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide exerts its pharmacological effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the expression of genes involved in inflammation and cancer. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide binds to the bromodomain of BRD4 and prevents its interaction with chromatin, thereby inhibiting the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. The compound has a good safety profile and does not exhibit any significant toxicity or adverse effects in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide is its specificity for BRD4, which makes it a valuable tool for studying the role of this protein in various biological processes. However, the compound is relatively new and there is still limited information available on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide.
Orientations Futures
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide has the potential to be developed as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Future research should focus on the optimization of the synthesis method and the development of more potent analogs of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide. The compound could also be tested in clinical trials to evaluate its safety and efficacy in humans. In addition, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide and to identify its potential therapeutic targets.
Méthodes De Synthèse
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide involves the reaction of 2-naphthylamine with phthalic anhydride to form 2-(2-naphthyl)-1,3-dioxoisoindoline, which is then reacted with N-acetylanthranilic acid to produce 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide. The reaction is carried out in the presence of a Lewis acid catalyst and under controlled conditions to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Inflammation is a complex physiological process that is involved in the pathogenesis of various diseases, including cancer. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide has been shown to inhibit the production of inflammatory cytokines and reduce the infiltration of immune cells, thereby reducing inflammation. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-18(21-15-10-9-13-5-1-2-6-14(13)11-15)12-22-19(24)16-7-3-4-8-17(16)20(22)25/h1-11H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFRKWHNSURWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-amino-5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B5750670.png)
![1-(5-methyl-2-furoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5750682.png)
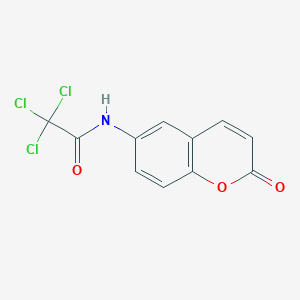
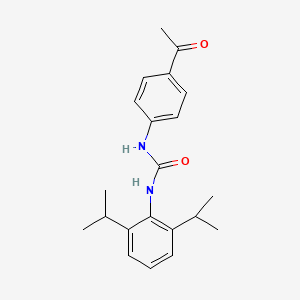
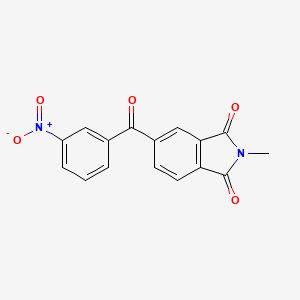
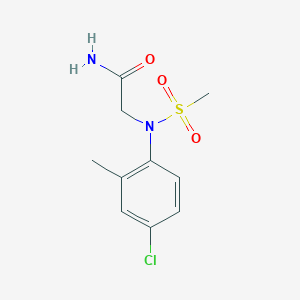
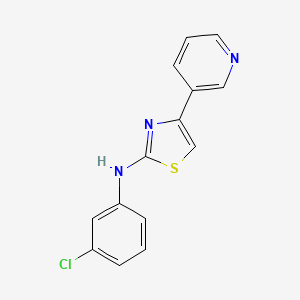
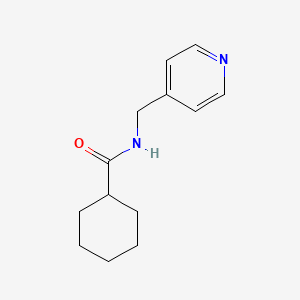
![3-(benzyloxy)benzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5750722.png)
![4-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5750741.png)


![N-[4-(aminosulfonyl)benzyl]-5-methyl-2-furamide](/img/structure/B5750755.png)
![methyl (4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}phenoxy)acetate](/img/structure/B5750769.png)